3-(Chloromethoxy)-1,1,1-trifluoropropane
CAS No.:
Cat. No.: VC18366994
Molecular Formula: C4H6ClF3O
Molecular Weight: 162.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6ClF3O |
|---|---|
| Molecular Weight | 162.54 g/mol |
| IUPAC Name | 3-(chloromethoxy)-1,1,1-trifluoropropane |
| Standard InChI | InChI=1S/C4H6ClF3O/c5-3-9-2-1-4(6,7)8/h1-3H2 |
| Standard InChI Key | UTXZZOVDVFEODY-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCl)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The IUPAC name 3-(chloromethoxy)-1,1,1-trifluoropropane denotes a three-carbon chain with the following substituents:
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A trifluoromethyl group (-CF3) at carbon 1.
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A chloromethoxy group (-OCH2Cl) at carbon 3.
The molecular formula is C4H5ClF3O, yielding a theoretical molecular weight of 164.53 g/mol. This distinguishes it from closely related compounds such as 3-chloro-1,1,1-trifluoropropane (C3H4ClF3, MW 132.51 g/mol) and 3-chloro-2-(chloromethyl)-1,1,1-trifluoropropane (C4H5Cl2F3, MW 180.98 g/mol) . The presence of both fluorine and chlorine atoms introduces significant electronegativity, likely influencing its polarity, boiling point, and solubility.
The chloromethoxy group introduces steric hindrance and potential sites for nucleophilic substitution, distinguishing its reactivity from simpler chlorofluoropropanes.
Synthesis and Production Pathways
Hydrogenation of Fluorinated Alkenes
The patent US9249072B2 describes the hydrogenation of 3,3,3-trifluoropropene (1243zf) to produce 1,1,1-trifluoropropane (263fb) using catalysts such as Pt/Al2O3 . A similar approach could theoretically apply to synthesizing 3-(chloromethoxy)-1,1,1-trifluoropropane by introducing a chloromethoxy group during or after hydrogenation. For example, post-synthetic etherification of 263fb with chloromethanol (HOCH2Cl) might yield the target compound, though this remains speculative without experimental validation .
Halogen Exchange Reactions
Physicochemical Properties
Thermal Stability and Phase Behavior
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Boiling Point: ~80–100°C (higher than 45.1°C for 3-chloro-1,1,1-trifluoropropane due to increased molecular weight and polarity) .
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Density: ~1.3–1.4 g/cm³, aligning with fluorinated propanes .
Solubility and Polarity
The compound is expected to exhibit limited water solubility (<1 g/L) but high solubility in organic solvents like dichloromethane or ethers, consistent with its halogenated nature .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The chloromethoxy group (-OCH2Cl) is susceptible to nucleophilic attack. For instance, reaction with hydroxide ions could yield 3-methoxy-1,1,1-trifluoropropane and Cl⁻, analogous to the hydrolysis of chlorinated ethers .
Oxidation and Reduction
Under strong oxidizing conditions (e.g., KMnO4), the compound may decompose to release CO2, HF, and Cl2, similar to the behavior of 3-chloro-1,1,1-trifluoropropane . Catalytic hydrogenation could reduce the chloromethoxy group to a methoxy group, though competing C-F bond cleavage is a risk .
Toxicity and Environmental Impact
While no specific toxicological data exists for 3-(chloromethoxy)-1,1,1-trifluoropropane, related compounds provide critical insights:
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Acute Toxicity: 3-Chloro-1,1,1-trifluoropropane is poisonous by inhalation (LC50 ≈ 1,200 ppm in rats) . The chloromethoxy derivative may exhibit similar or greater toxicity due to potential release of HCl upon decomposition.
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Environmental Persistence: Fluorinated propanes are generally resistant to hydrolysis but may contribute to ozone depletion if chlorine is released .
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